molecular formula C10H9NO2S2 B575421 Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate CAS No. 175137-07-2

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate

Cat. No.: B575421
CAS No.: 175137-07-2
M. Wt: 239.307
InChI Key: APQCWRRLXICQCG-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate has several scientific research applications:

Safety and Hazards

While specific safety and hazards information for “Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate” was not found, it’s important to handle all chemical compounds with care. For example, “Methyl 3-amino-2-thiophenecarboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base such as potassium t-butoxide and can be accelerated using microwave irradiation to improve reaction efficiency .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(3-thienyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications .

Properties

IUPAC Name

methyl 3-amino-5-thiophen-3-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)9-7(11)4-8(15-9)6-2-3-14-5-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCWRRLXICQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655603
Record name Methyl 4-amino[2,3'-bithiophene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-07-2
Record name Methyl 4-amino[2,3′-bithiophene]-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino[2,3'-bithiophene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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